3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolopyridine derivatives and chlorinated reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts.
Synthetic Routes:
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C10H9ClN2O |
---|---|
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C10H9ClN2O/c11-4-3-9(14)8-6-13-10-7(8)2-1-5-12-10/h1-2,5-6H,3-4H2,(H,12,13) |
InChI-Schlüssel |
SCGLSHLEAQICLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC=C2C(=O)CCCl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.